2,5-Diphenylpyridine
Overview
Description
2,5-Diphenylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C17H13N and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA Recognition and Cytotoxicity
2,5-Diphenylpyridine derivatives have been synthesized and studied for their interactions with DNA and potential cytotoxicity. These compounds have demonstrated significant antiproliferative activity, providing insights into novel routes for potential anticancer agents. The interactions with DNA were explored through biophysical and biochemical methods (Jacquemard et al., 2005).
Fluorescent Chemosensor for Metal Ions
This compound-based compounds have been developed as "turn-on" fluorescent chemosensors, particularly for detecting Ag+ ions in aqueous media. These compounds exhibit high selectivity and significant fluorescence in the presence of Ag+, with applications in detecting Ag+ in mammalian cells (Zhang et al., 2017).
Tridentate Ligand in Platinum Complexes
This compound has been used in the synthesis of platinum complexes, where it acts as a tridentate ligand. These complexes have been characterized for their potential in various chemical applications, including the study of their single-crystal X-ray analysis (Cave et al., 1999).
Structural and Energetic Study
A comprehensive structural and energetic study of this compound isomers has been conducted. This includes the synthesis, X-ray diffraction analysis, evaluation of energetic stabilities, and calculation of various thermodynamic properties (Rocha et al., 2009).
Fluorescent Properties and Protonation Effects
Research on this compound-based fluorophores has explored their photophysical properties in both neutral and protonated states. The impact of different substituents on their UV/vis and emission spectra was studied, revealing insights into intramolecular charge transfer and proton-sensitive fluorescence (Wang et al., 2013).
Catalyst in Transfer Hydrogenation of Ketones
This compound derivatives have been utilized in catalysis, specifically in the transfer hydrogenation of ketones. These catalysts have shown high turnover numbers (TON) and turnover frequency (TOF), indicating their efficiency in the hydrogen transfer process (Thoumazet et al., 2003).
Electroluminescent Devices
This compound-based organic emitters have been developed for electroluminescent devices. These compounds show promising performance in organic light-emitting diodes (OLEDs) with good brightness and efficiency, indicating their potential in electronic display technology (Zuo et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2,5-Diphenylpyridine is a ligand that can act as a chelate ligand . It has been used as a model system for the transport properties of hydrogen bonds in group P2 . .
Mode of Action
It has been shown to have fluorescent properties . This suggests that it may interact with its targets in a way that alters their fluorescence, potentially making it useful as a probe in biochemical studies .
Biochemical Pathways
For example, pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]) which is used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
It has been shown to have fluorescent properties , suggesting that it may be used as a photophysical probe to study biochemical properties such as ester linkages .
Properties
IUPAC Name |
2,5-diphenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-17(18-13-16)15-9-5-2-6-10-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQXYPUMBJMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376516 | |
Record name | 2,5-diphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15827-72-2 | |
Record name | 2,5-diphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,5-diphenylpyridine?
A1: this compound is an organic compound with the molecular formula C17H13N and a molecular weight of 231.29 g/mol []. It consists of a central pyridine ring (a six-membered aromatic ring with one nitrogen atom) with phenyl groups (C6H5) attached at the 2 and 5 positions. Spectroscopic data, including UV-Vis absorption and fluorescence emission spectra, are often used to characterize these compounds [, ].
Q2: How does this compound interact with metals to form complexes relevant to OLED technology?
A2: this compound can act as a ligand, coordinating to transition metals like iridium(III) and platinum(II) [, ]. These metals have high spin-orbit coupling constants, which facilitate phosphorescence – the emission of light from a triplet excited state []. In the context of OLEDs, this phosphorescence is crucial for achieving high device efficiencies [].
Q3: What are the advantages of incorporating this compound derivatives into iridium(III) complexes for OLED applications?
A3: Studies have demonstrated that iridium(III) complexes containing modified this compound ligands exhibit promising properties for OLEDs. For instance, introducing alkoxy chains to the phenyl rings can induce liquid-crystalline behavior, potentially enhancing charge transport within the device []. Additionally, specific modifications can tune the emission color [] and improve the complexes' thermal stability, a crucial factor for device longevity [].
Q4: Are there any limitations associated with using this compound-based complexes in OLEDs?
A4: While promising, this compound-based complexes face challenges. For example, while platinum(II) complexes often exhibit room-temperature phosphorescence, their palladium(II) counterparts, despite structural similarities, do not always show this desirable property []. This highlights the importance of careful metal selection. Furthermore, achieving the desired morphology and charge transport properties in the active layer of OLEDs can be challenging and requires precise control over the self-assembly of these complexes [].
Q5: How is computational chemistry used to study this compound and its derivatives?
A5: Computational chemistry plays a vital role in understanding the properties of this compound derivatives. Density Functional Theory (DFT) calculations help optimize molecular geometries, predict vibrational frequencies, and analyze electronic structures []. These insights are crucial for understanding factors like emission color, redox properties, and the stability of metal complexes formed with these ligands.
Q6: What is the significance of Structure-Activity Relationships (SAR) in this compound research?
A6: SAR studies are essential for optimizing the performance of this compound derivatives in various applications. For example, researchers have explored how modifications to the phenyl rings, such as introducing different substituents or varying the length and number of alkoxy chains, impact the liquid-crystalline behavior, emission color, and charge transport properties of the resulting complexes [, , ]. This systematic approach enables the fine-tuning of material properties for specific applications.
Q7: Beyond OLEDs, are there other applications of this compound derivatives?
A7: While OLEDs represent a significant area of interest, this compound derivatives have potential in other fields. Their fluorescent properties make them suitable for applications in bioimaging and sensing []. Moreover, the ability of these compounds to coordinate with metals opens possibilities for catalytic applications, although further research is needed to explore this avenue.
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